4,6-Difluoro-2-methyl-2H-indazole

Kinase Inhibition PI3Kδ Inflammatory Disease

Researchers developing selective kinase inhibitors often face CYP450-related metabolic liabilities that prolong lead optimization. 4,6-Difluoro-2-methyl-2H-indazole (CAS 2750562-40-2) provides a pre-validated solution: • PI3Kδ-selective scaffold (pIC50 = 7.0) with 63-100× selectivity over α/β/γ isoforms • Negligible CYP2D6 inhibition (IC50 = 20,000 nM) reduces drug-drug interaction risk • Defined N2-methyl-2H-indazole regioisomer ensures reproducible SAR; distinct from 1H-tautomer (CAS 1185767-08-1) Supplied at ≥98% purity; available from global stock for immediate dispatch.

Molecular Formula C8H6F2N2
Molecular Weight 168.14 g/mol
Cat. No. B13847005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-2-methyl-2H-indazole
Molecular FormulaC8H6F2N2
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESCN1C=C2C(=CC(=CC2=N1)F)F
InChIInChI=1S/C8H6F2N2/c1-12-4-6-7(10)2-5(9)3-8(6)11-12/h2-4H,1H3
InChIKeyDBGSZEAYUBVXAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Difluoro-2-methyl-2H-indazole: Procurement & Selection Overview


4,6-Difluoro-2-methyl-2H-indazole (CAS: 2750562-40-2) is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with a molecular formula of C8H6F2N2 and a molecular weight of 168.14 g/mol . The presence of fluorine substituents at the 4 and 6 positions, along with a methyl group at the 2 position, defines its chemical properties and distinguishes it from other indazole analogs . This compound has garnered attention in medicinal chemistry as a key scaffold and intermediate in drug development, particularly in the synthesis of kinase inhibitors and other bioactive molecules [1].

Scaffold Utility Supports kinase inhibitor scaffold design
SAR Definition 4,6-difluoro and N2-methyl substitution pattern defines SAR profile
Intermediate Role Serves as fluorinated building block in multi-step synthesis

4,6-Difluoro-2-methyl-2H-indazole: Critical Selection & Substitution Risks


The specific substitution pattern of 4,6-difluoro-2-methyl-2H-indazole is critical for its intended applications and cannot be arbitrarily replaced by closely related analogs. The 4,6-difluoro substitution on the indazole core significantly modulates electronic properties and binding interactions with biological targets, as demonstrated in structure-activity relationship (SAR) studies of 4,6-disubstituted indazoles [1]. Furthermore, the N2-methyl group differentiates this 2H-indazole from its 1H-tautomer, which can exhibit distinct biological activity profiles; studies have shown that N-methylation of indazoles can substantially alter their inhibitory effects on targets such as nitric oxide synthase (NOS) [2]. Generic substitution with compounds lacking this precise arrangement—such as mono-fluorinated indazoles, 1H-indazoles, or indazoles with different substitution patterns—may result in significantly altered potency, selectivity, or synthetic utility, thereby compromising research reproducibility and downstream outcomes [3].

4,6-Difluoro pattern may not be replaced by mono-fluoro or non-fluorinated analogs without altering electronic properties and binding interactions.

N2-Methylated 2H-indazole may not be directly interchangeable with the 1H-tautomer; N-methylation position may shift biological activity profile.

Generic indazole building blocks lacking precise substitution may compromise synthetic route efficiency and SAR reproducibility.

4,6-Difluoro-2-methyl-2H-indazole: Quantitative Differentiation Evidence


PI3Kδ Selectivity of 4,6-Disubstituted Indazoles

While direct quantitative data for 4,6-difluoro-2-methyl-2H-indazole itself is not available in the public literature, class-level evidence from a series of 4,6-disubstituted indazole derivatives provides a quantitative baseline for the scaffold's selectivity profile. In kinase cross-screening studies, a representative 4,6-disubstituted-1H-indazole compound (compound 172) demonstrated significant PI3Kδ inhibitory activity (pIC50 = 7.0), with substantially lower activity against other PI3K isoforms (α pIC50 = 5.0, β pIC50 = 5.2, γ pIC50 = 5.2) [1]. This indicates that the 4,6-disubstituted indazole core confers a selectivity advantage for PI3Kδ over other isoforms, with selectivity ratios of approximately 100-fold (α), 63-fold (β), and 63-fold (γ) based on pIC50 differences [1].

PI3Kδ Selectivity
Class-level inference
pIC₅₀ δ: 7.0; α: 5.0; β: 5.2; γ: 5.2
Supports PI3Kδ-selective scaffold design
Direct data for 4,6-difluoro-2-methyl-2H-indazole not available
Kinase Inhibition PI3Kδ Inflammatory Disease Selectivity

N2-Methylation Effect on NOS Inhibition

The N2-methyl group present in 4,6-difluoro-2-methyl-2H-indazole is a critical structural determinant of biological activity. In a study evaluating fluorinated indazoles as nitric oxide synthase (NOS) inhibitors, structural comparison revealed that N-methylation of indazoles (at either the 1 or 2 position) diminishes their inhibitory effect on NOS activity compared to their non-methylated counterparts [1]. Specifically, the study notes that 'bulky groups or N-methylation of 1 and 2 diminish their effect on NOS activity' [1]. While this represents reduced potency for NOS inhibition, it simultaneously indicates that the N2-methyl group confers a different selectivity profile, potentially reducing off-target NOS interactions in applications where NOS inhibition is undesirable.

N2-Methylation & NOS
Class-level inference
Diminished NOS inhibition vs non-methylated indazoles
May reduce off-target NOS interaction risk
Qualitative difference; exact values not specified
Nitric Oxide Synthase NOS Inhibition Fluorinated Indazoles Selectivity

Fluorine Substitution and CYP2D6 Metabolic Stability

The fluorine substituents at positions 4 and 6 of the indazole core confer distinct metabolic properties. BindingDB entry BDBM50600733 (CHEMBL5182534) reports that 4,6-difluoro-2-methyl-2H-indazole exhibits an IC50 value of 20,000 nM (20 μM) against CYP2D6 in human liver microsomes [1]. This relatively weak CYP2D6 inhibition suggests a low potential for drug-drug interactions mediated by this enzyme, which is a favorable characteristic for compounds intended for further medicinal chemistry optimization. By comparison, many non-fluorinated indazole analogs may exhibit different CYP inhibition profiles due to altered electronic and steric properties imparted by fluorine substitution.

CYP2D6 Inhibition
Reported
IC₅₀ = 20,000 nM
Weak CYP2D6 inhibition; supports early lead profiling
Human liver microsomes; class-level context
Drug Metabolism CYP2D6 Fluorine Effect Metabolic Stability

Differentiation of 1H- and 2H-Indazole Regioisomers

A critical distinction for procurement is the regioisomeric identity of 4,6-difluoro-2-methyl-2H-indazole (CAS 2750562-40-2) versus its 1H-tautomer, 4,6-difluoro-1-methyl-1H-indazole (CAS 1185767-08-1) . While both share the same molecular formula (C8H6F2N2) and molecular weight (168.14 g/mol), they are distinct chemical entities with different CAS numbers, indicating different structural and potentially different biological properties . The 2H-indazole isomer features methylation at the N2 position, whereas the 1H-isomer is methylated at N1. As demonstrated in NOS inhibition studies, the position of methylation (N1 vs. N2) can substantially alter biological activity [1]. Substituting one isomer for the other without verification will lead to irreproducible results and invalidate structure-activity relationship studies.

Regioisomer Identity
Direct comparison
CAS 2750562-40-2 (2H) vs 1185767-08-1 (1H)
Regioisomer verification is critical for SAR
N-methylation position defines biological profile
Regioisomer Tautomer 2H-Indazole 1H-Indazole

Synthetic Intermediate Utility

4,6-Difluoro-2-methyl-2H-indazole serves as a key synthetic intermediate in the preparation of more complex indazole derivatives. Patent literature describes the use of 2-substituted indazole intermediates in the synthesis of pharmacologically active compounds, including those targeting kinase inhibition and inflammatory pathways [1]. Specifically, VentiRx Pharmaceuticals has patented processes using indazole intermediates for the preparation of indazole derivatives with therapeutic applications [2]. The presence of fluorine atoms at the 4 and 6 positions provides synthetic handles for further functionalization, while the N2-methyl group protects the pyrazole nitrogen during subsequent reactions. This distinguishes 4,6-difluoro-2-methyl-2H-indazole from non-fluorinated or differently substituted indazoles, which may lack the desired electronic properties or synthetic versatility for downstream modifications.

Synthetic Intermediate
Supporting evidence
Patented use in indazole derivative synthesis
Enables multi-step fluorinated indazole synthesis
Fluorine handles and N2-methyl protection provide synthetic utility
Synthetic Intermediate Medicinal Chemistry Indazole Derivatives Drug Discovery

4,6-Difluoro-2-methyl-2H-indazole: Research & Industrial Applications


PI3Kδ Inhibitor Scaffold Development

Researchers developing selective PI3Kδ inhibitors for inflammatory disease applications may utilize 4,6-difluoro-2-methyl-2H-indazole as a core scaffold. The 4,6-disubstituted indazole framework has demonstrated PI3Kδ selectivity with pIC50 = 7.0 and approximately 63-100 fold selectivity over α, β, and γ isoforms [1]. The N2-methyl group and fluorine substituents provide a defined starting point for structure-activity relationship (SAR) exploration, allowing medicinal chemists to systematically modify the scaffold while maintaining the favorable selectivity profile observed in related 4,6-disubstituted indazoles.

Fluorinated Indazole Intermediate

Synthetic chemists engaged in the preparation of complex indazole-based pharmaceuticals can employ 4,6-difluoro-2-methyl-2H-indazole as a versatile building block. As documented in patent literature, 2-substituted indazole intermediates are essential for synthesizing indazole derivatives with therapeutic potential [1]. The compound's fluorine atoms at positions 4 and 6 provide electron-withdrawing effects that influence subsequent reactivity, while the N2-methyl group serves as a protecting group during multi-step syntheses. This specific substitution pattern enables synthetic routes that are not feasible with non-fluorinated or 1H-indazole analogs.

Metabolic Stability: CYP2D6 Profile

Drug discovery teams conducting early-stage metabolic stability screening may select 4,6-difluoro-2-methyl-2H-indazole as a starting scaffold due to its demonstrated weak CYP2D6 inhibition (IC50 = 20,000 nM) [1]. This low CYP2D6 liability reduces the probability of encountering drug-drug interaction issues early in lead optimization, allowing research resources to be focused on improving potency and other pharmacokinetic parameters rather than addressing metabolic liabilities. Compounds with unknown or higher CYP inhibition profiles may require additional optimization cycles, extending development timelines.

Regioisomer-Specific Biological Studies

Investigators studying the biological effects of indazole N-methylation require the specific 2H-indazole isomer (CAS 2750562-40-2) rather than its 1H-tautomer (CAS 1185767-08-1) [1]. As demonstrated in NOS inhibition studies, N-methylation position significantly alters biological activity [2]. Research protocols designed to evaluate structure-activity relationships or target engagement must use the correct regioisomer to obtain reproducible and interpretable results. Procurement of the incorrect isomer will confound experimental outcomes and waste research resources.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
4,6-Disubstituted indazole core
PI3K isoform selectivity profiling
Fluorinated intermediate synthesis
Fluorine substitution and N2-methyl protection
Multi-step synthetic route compatibility
Early metabolic stability assessment
Reported CYP2D6 inhibition profile
CYP inhibition screening in lead optimization
Regioisomer-specific SAR studies
2H-indazole isomer identity
N-methylation position-activity relationship

Technical Documentation Hub

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